molecular formula C31H32NO3PS B12506924 (R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12506924
M. Wt: 529.6 g/mol
InChI Key: NOXCEZAWDZQFLW-UHFFFAOYSA-N
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Description

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphine and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Introduction of the Phosphine Group: The diphenylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Sulfinamide Formation: The sulfinamide moiety is formed by reacting the intermediate with a sulfinyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. The compound coordinates with metal centers, creating a chiral environment that facilitates asymmetric catalysis. This chiral induction is crucial for the selective formation of one enantiomer over the other in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(diphenylphosphanyl)phenyl)(naphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • 2-Diphenylphosphino-6-methylpyridine

Uniqueness

N-{6-(diphenylphosphanyl)-2H-1,3-benzodioxol-5-ylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of phosphine and sulfinamide groups, which provides both steric and electronic properties that are beneficial in asymmetric catalysis. The presence of the benzodioxole core also adds to its structural complexity and potential for diverse chemical reactivity.

Properties

Molecular Formula

C31H32NO3PS

Molecular Weight

529.6 g/mol

IUPAC Name

N-[(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C31H32NO3PS/c1-31(2,3)37(33)32(4)30(23-14-8-5-9-15-23)26-20-27-28(35-22-34-27)21-29(26)36(24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-21,30H,22H2,1-4H3

InChI Key

NOXCEZAWDZQFLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC3=C(C=C2P(C4=CC=CC=C4)C5=CC=CC=C5)OCO3

Origin of Product

United States

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